Cas no 1695640-30-2 (2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with ethyl and methyl substituents. This structure imparts stability and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in target applications, while the alkyl groups improve solubility and metabolic stability. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in research and industrial processes. Its synthetic flexibility allows for further functionalization, broadening its utility in medicinal chemistry and material science.
2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1695640-30-2 structure
Product Name:2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:1695640-30-2
MF:C10H17N3
MW:179.262081861496
CID:5918413
PubChem ID:136837961
Update Time:2025-06-11

2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine, 2-ethyl-4,5,6,7-tetrahydro-3,6-dimethyl-
    • 2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • 1695640-30-2
    • EN300-1117960
    • Inchi: 1S/C10H17N3/c1-4-9-8(3)10-11-5-7(2)6-13(10)12-9/h7,11H,4-6H2,1-3H3
    • InChI Key: OREDCXOCZFJODV-UHFFFAOYSA-N
    • SMILES: C12=C(C)C(CC)=NN1CC(C)CN2

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 312.6±31.0 °C(Predicted)
  • pka: 5.51±0.40(Predicted)

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2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature

Additional information on 2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

2-Ethyl-3,6-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine: A Comprehensive Overview

The compound 2-Ethyl-3,6-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine (CAS No. 1695640-30-2) is a structurally complex heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is a fused bicyclic system combining pyrazole and pyrimidine rings. The presence of ethyl and methyl substituents at specific positions on the ring system imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as versatile building blocks for drug discovery and advanced materials. For instance, researchers have explored the ability of this compound to act as a precursor for synthesizing bioactive molecules with anti-cancer and anti-inflammatory properties. The 2-Ethyl-3,6-Dimethyl substituents play a crucial role in modulating the electronic environment of the molecule, making it an attractive candidate for further functionalization.

The synthesis of 2-Ethyl-3,6-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving scalability.

In terms of applications, this compound has shown promise in the development of advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it suitable for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its ability to form stable coordination complexes with metal ions has opened new avenues for its use in catalysis and sensing applications.

From a biological standpoint, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as kinase inhibitors. The 2-Ethyl-3,6-Dimethyl substituents enhance the molecule's binding affinity to specific protein targets, making it a valuable lead compound for drug development. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory pathways and cancer cell proliferation.

Looking ahead, ongoing research is focused on optimizing the synthesis of 2-Ethyl-3,6-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,A]Pyrimidine to achieve higher yields and better control over its stereochemistry. Additionally, efforts are being made to explore its applications in green chemistry and sustainable materials development. As our understanding of this compound deepens through cutting-edge research techniques like computational modeling and X-ray crystallography

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